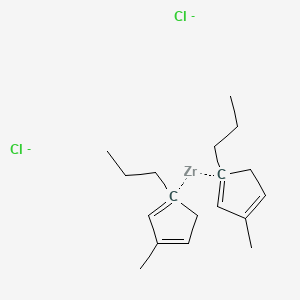
3-Methyl-1-propylcyclopenta-1,3-diene;zirconium;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-propylcyclopenta-1,3-diene;zirconium;dichloride is an organometallic compound that features a zirconium atom coordinated to two 3-methyl-1-propylcyclopenta-1,3-diene ligands and two chloride ions. This compound is part of the metallocene family, which are known for their stability and catalytic properties. Metallocenes, including those of zirconium, have been extensively studied for their applications in catalysis, particularly in polymerization reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propylcyclopenta-1,3-diene;zirconium;dichloride typically involves the reaction of zirconium tetrachloride with 3-methyl-1-propylcyclopenta-1,3-diene in the presence of a reducing agent. One common method is the use of sodium or potassium as the reducing agent in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Methyl-1-propylcyclopenta-1,3-diene;zirconium;dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides or other higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium complexes.
Substitution: The chloride ligands can be substituted with other anions or neutral ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by the use of coordinating solvents or by heating the reaction mixture.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands.
科学研究应用
3-Methyl-1-propylcyclopenta-1,3-diene;zirconium;dichloride has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Material Science: The compound is studied for its potential use in the synthesis of advanced materials with unique properties.
Organometallic Chemistry: It serves as a model compound for studying the reactivity and bonding of metallocenes.
Biological Applications: Research is ongoing to explore its potential use in medicinal chemistry, although its applications in this field are still in the early stages.
作用机制
The mechanism of action of 3-Methyl-1-propylcyclopenta-1,3-diene;zirconium;dichloride in catalysis involves the coordination of the zirconium center to the substrate, followed by the activation of the substrate through electron transfer or bond formation. The cyclopentadienyl ligands stabilize the zirconium center and facilitate the formation of reactive intermediates. The chloride ligands can be displaced by the substrate or other ligands, allowing for the catalytic cycle to proceed.
相似化合物的比较
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: This compound is similar in structure but lacks the methyl and propyl substituents on the cyclopentadienyl rings.
Bis(pentamethylcyclopentadienyl)zirconium dichloride: This compound features pentamethylcyclopentadienyl ligands, which provide greater steric bulk and electronic effects compared to 3-Methyl-1-propylcyclopenta-1,3-diene.
Uniqueness
3-Methyl-1-propylcyclopenta-1,3-diene;zirconium;dichloride is unique due to the presence of the methyl and propyl substituents, which can influence the reactivity and selectivity of the compound in catalytic reactions. These substituents can also affect the solubility and stability of the compound, making it suitable for specific applications where other metallocenes may not be as effective.
属性
分子式 |
C18H28Cl2Zr-2 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
3-methyl-1-propylcyclopenta-1,3-diene;zirconium;dichloride |
InChI |
InChI=1S/2C9H14.2ClH.Zr/c2*1-3-4-9-6-5-8(2)7-9;;;/h2*5,7H,3-4,6H2,1-2H3;2*1H;/p-2 |
InChI 键 |
BFDGMHAGVDUDCA-UHFFFAOYSA-L |
规范 SMILES |
CCCC1=CC(=CC1)C.CCCC1=CC(=CC1)C.[Cl-].[Cl-].[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


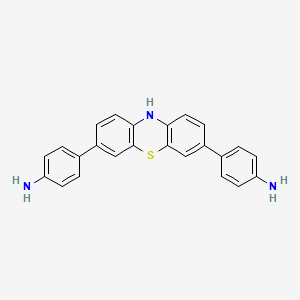

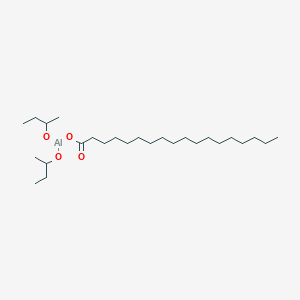
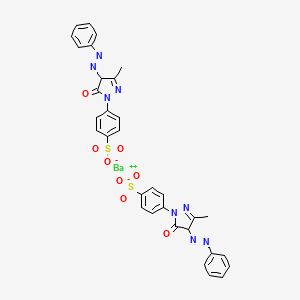
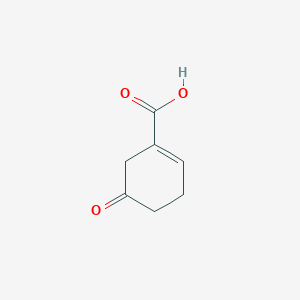
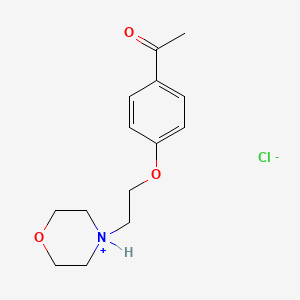
![4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline](/img/structure/B15342595.png)
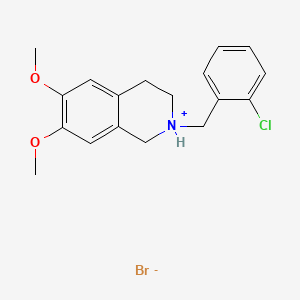
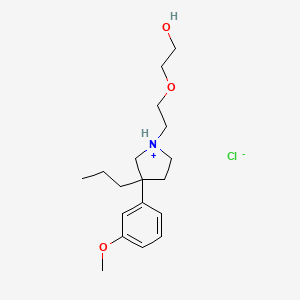
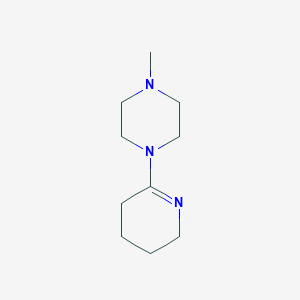
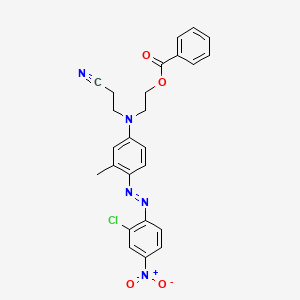
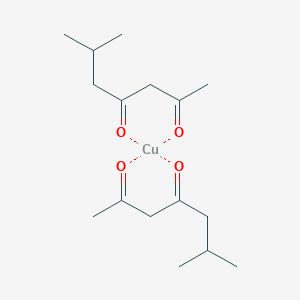
![[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride](/img/structure/B15342634.png)

